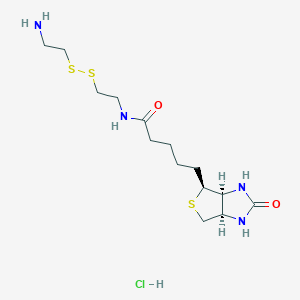

Biotinyl Cystamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthesis of compounds closely related to Biotinyl Cystamine Hydrochloride involves complex chemical reactions, often starting from basic biochemical precursors such as L-cysteine. For instance, the synthesis of biotin from L-cysteine is a notable process that involves multiple steps with significant yields, highlighting the chemical transformations essential for creating biotin and its derivatives (Chavan et al., 2005). Additionally, synthesis pathways involving cyclometalation and the incorporation of biotin moieties into luminescent complexes demonstrate the complex chemical engineering required to produce functional biotinylated reagents (Lo et al., 2004).

Molecular Structure Analysis

The molecular structure of biotin and its derivatives, including this compound, is critical for their binding and interaction with proteins such as avidin. The arrangement of biotinylated compounds can influence their ability to form complexes with avidin, demonstrating the importance of molecular structure in the functionality of these compounds (Green et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds often include biotinylation, where the biotin moiety is attached to target molecules. The chemical properties of these compounds enable selective binding to avidin, facilitating various biochemical assays and imaging techniques. For instance, luminescent biotinylation reagents derived from cyclometalated iridium(III) and rhodium(III) demonstrate the integration of biotin into complex molecules, offering insights into the chemical reactions underlying biotinylation processes (Leung et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and luminescence, are crucial for its application in biological experiments. Studies on luminescent cyclometalated iridium(III) complexes containing biotin pendants reveal the impact of these properties on the efficacy of biotinylated compounds in live-cell imaging and other applications (Zhang & Lo, 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity, biotin binding efficiency, and interaction with proteins, dictate its utility in biochemical assays. The synthesis and characterization of luminescent biotin complexes highlight the chemical versatility of biotinylated compounds and their potential in bioconjugation and detection methods (Lo et al., 2005).

Wirkmechanismus

Target of Action

Biotinyl Cystamine Hydrochloride, also known as BC, is a new form of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of BC is the cystinosin protein.

Mode of Action

BC interacts with its target, cystinosin, to deplete cystine, thereby mitigating the effects of cystinosis . Cystamine, the oxidized form of cysteamine, is first converted to cysteamine in the reducing atmosphere of cells . Treating cells with cystamine elicits an increase of cysteine in 3 hours .

Biochemical Pathways

BC affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Pharmacokinetics

Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . This suggests that BC may also have similar pharmacokinetic properties.

Result of Action

The result of BC’s action is the depletion of cystine, which helps to mitigate the effects of cystinosis . This can lead to a reduction in the accumulation of cystine throughout the body, especially the eyes and kidneys .

Action Environment

The action of BC is likely influenced by various environmental factors. For instance, the reducing atmosphere of cells is necessary for the conversion of cystamine to cysteamine . .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRQHZVVIQCEQD-SQRKDXEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)